2-(2H-1,3-BENZODIOXOL-5-YL)-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-6-METHOXYQUINOLINE
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Overview
Description
2-(2H-1,3-BENZODIOXOL-5-YL)-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-6-METHOXYQUINOLINE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-6-METHOXYQUINOLINE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the benzodioxole and quinoline intermediates, followed by the introduction of the fluorophenyl piperazine group. Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques such as catalytic hydrogenation, microwave-assisted synthesis, and continuous flow chemistry.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, especially under basic conditions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions: Typical reagents include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. Reaction conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted fluorophenyl derivatives.
Scientific Research Applications
2-(2H-1,3-BENZODIOXOL-5-YL)-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-6-METHOXYQUINOLINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-6-METHOXYQUINOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
When compared to similar compounds, 2-(2H-1,3-BENZODIOXOL-5-YL)-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-6-METHOXYQUINOLINE stands out due to its unique combination of structural features. Similar compounds include:
2-(2H-1,3-BENZODIOXOL-5-YL)-4-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-6-METHOXYQUINOLINE: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
2-(2H-1,3-BENZODIOXOL-5-YL)-4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-6-METHOXYQUINOLINE: The presence of a methoxyphenyl group can influence the compound’s reactivity and interactions with biological targets.
2-(2H-1,3-BENZODIOXOL-5-YL)-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]-6-METHOXYQUINOLINE: The nitrophenyl group introduces different electronic and steric effects, potentially altering the compound’s behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)-6-methoxyquinolin-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O4/c1-34-21-7-8-24-22(15-21)23(16-25(30-24)18-2-9-26-27(14-18)36-17-35-26)28(33)32-12-10-31(11-13-32)20-5-3-19(29)4-6-20/h2-9,14-16H,10-13,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGLEEZFNQYXMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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